4-((1H-pyrazol-1-yl)methyl)-1-((3-methoxyphenyl)sulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1H-pyrazol-1-yl)methyl)-1-((3-methoxyphenyl)sulfonyl)piperidine, also known as PMSF, is a commonly used serine protease inhibitor. It is widely used in biochemical research for its ability to inhibit various proteases, including trypsin, chymotrypsin, and thrombin.
Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by El‐Emary et al. (2002) explores the synthesis of new heterocycles based on pyrazole derivatives, which includes compounds structurally related to "4-((1H-pyrazol-1-yl)methyl)-1-((3-methoxyphenyl)sulfonyl)piperidine". These compounds have shown potential antimicrobial activities, indicating their relevance in the development of new antimicrobial agents. The research involves the treatment of amino pyrazole with different sulfonyl chlorides, leading to a variety of compounds with potential antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002).
Radioligand Development for PET Imaging
Kumar et al. (2004) synthesized a compound structurally similar to "4-((1H-pyrazol-1-yl)methyl)-1-((3-methoxyphenyl)sulfonyl)piperidine" as a potential imaging agent for CB1 receptors using PET. This study highlights the compound's ability to selectively label CB1 receptors in the brain, demonstrating its utility in neuroscience research, particularly in studying neuroreceptors and brain function (Kumar et al., 2004).
Neuropharmacological Applications
Canale et al. (2016) investigated the N-alkylation of arylsulfonamide derivatives of (aryloxy)ethyl piperidines, revealing compounds with selective 5-HT7 receptor antagonist properties and multimodal 5-HT/dopamine receptor ligand characteristics. These findings suggest potential applications in treating central nervous system (CNS) disorders, indicating the chemical structure's relevance in designing drugs with antidepressant-like and pro-cognitive properties (Canale et al., 2016).
Anticancer Evaluation
Turov (2020) conducted anticancer activity studies on a series of polyfunctional substituted 1,3-thiazoles, including compounds with a piperazine substituent, demonstrating significant efficacy against various cancer cell lines. This research underscores the compound's potential as a scaffold for developing anticancer drugs (Turov, 2020).
Pharmacokinetic Modeling
Watson et al. (2011) applied physiologically based pharmacokinetic modeling to understand the clinical pharmacokinetics of a phosphodiesterase-5 inhibitor, illustrating the utility of such chemical structures in developing drugs with desirable pharmacokinetic profiles. This research indicates the importance of the compound's core structure in drug design and development (Watson, Davis, & Jones, 2011).
properties
IUPAC Name |
1-(3-methoxyphenyl)sulfonyl-4-(pyrazol-1-ylmethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-22-15-4-2-5-16(12-15)23(20,21)19-10-6-14(7-11-19)13-18-9-3-8-17-18/h2-5,8-9,12,14H,6-7,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSNBPYSEUMXID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-pyrazol-1-yl)methyl)-1-((3-methoxyphenyl)sulfonyl)piperidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.